4,6-Dichloro-1,3-dinitrobenzene-13C6

Stable Isotope Dilution Mass Spectrometry Internal Standard

Choose 4,6-Dichloro-1,3-dinitrobenzene-13C6 as your internal standard for accurate LC-MS/MS quantification. Unlike unlabeled or deuterated analogs, this 13C6-labeled compound co-elutes precisely with the target analyte, delivering superior matrix effect compensation essential for FDA/EMA-regulated bioanalysis. With 99 atom% 13C enrichment and 99% chemical purity, it minimizes cross-talk and ensures robust, reproducible results. Ideal for pharmacokinetic studies, environmental trace analysis, and API impurity profiling. Available in mg to g quantities. Inquire today.

Molecular Formula C6H2Cl2N2O4
Molecular Weight 242.95 g/mol
Cat. No. B12400444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1,3-dinitrobenzene-13C6
Molecular FormulaC6H2Cl2N2O4
Molecular Weight242.95 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyZPXDNSYFDIHPOJ-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-1,3-dinitrobenzene-13C6: Isotopically Labeled Internal Standard for Trace Quantitative Analysis


4,6-Dichloro-1,3-dinitrobenzene-13C6 (CAS 335081-12-4) is a stable isotope-labeled analog of 4,6-dichloro-1,3-dinitrobenzene, wherein all six carbon atoms of the benzene ring are substituted with carbon-13 (13C) . This compound belongs to the class of halogenated nitroaromatic compounds and is primarily utilized as an internal standard (IS) in quantitative mass spectrometry (MS) workflows, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of the unlabeled native analyte in complex matrices . Its molecular formula is 13C6H2Cl2N2O4, with a molecular weight of 242.95-243.05 g/mol . The compound is commercially available with a typical isotopic enrichment of 99 atom % 13C and a minimum chemical purity of 98% .

Why Unlabeled or Alternative Isotopically Labeled Analogs Cannot Substitute for 4,6-Dichloro-1,3-dinitrobenzene-13C6 in High-Accuracy MS Quantitation


Substitution of 4,6-Dichloro-1,3-dinitrobenzene-13C6 with its unlabeled form (CAS 3698-83-7) or a different isotopic variant (e.g., deuterated analogs) is analytically invalid for accurate quantification using stable isotope dilution mass spectrometry (SID-MS). The unlabeled compound cannot serve as an internal standard (IS) because it is chemically indistinguishable from the target analyte, precluding its use in compensating for matrix effects, extraction efficiency, and ionization variability [1]. While deuterated ISs (e.g., a hypothetical -d4 analog) are chemically distinct, they suffer from well-documented deuterium isotope effects that cause chromatographic retention time shifts relative to the native analyte, leading to differential matrix effects and significant quantitative bias, particularly in electrospray ionization (ESI) LC-MS/MS [2]. In contrast, 13C-labeled ISs like 4,6-Dichloro-1,3-dinitrobenzene-13C6 exhibit near-identical physicochemical properties to the unlabeled analyte, ensuring precise co-elution and superior matrix effect compensation, which is essential for achieving the high accuracy and precision required in regulated bioanalysis and environmental monitoring [3].

Quantitative Differentiation of 4,6-Dichloro-1,3-dinitrobenzene-13C6 Against Key Comparators


Isotopic Purity and Mass Shift vs. Unlabeled 4,6-Dichloro-1,3-dinitrobenzene

4,6-Dichloro-1,3-dinitrobenzene-13C6 is supplied with a certified isotopic enrichment of 99 atom % 13C, ensuring that less than 1% of the material contributes to the unlabeled (M) ion channel, thereby minimizing isotopic cross-talk and improving the lower limit of quantitation (LLOQ) . The incorporation of six 13C atoms results in a molecular weight increase of +6.05 Da compared to the unlabeled native compound (MW 236.997 g/mol), providing a clear mass shift that is fully resolved by any modern tandem quadrupole MS instrument [1].

Stable Isotope Dilution Mass Spectrometry Internal Standard

Superior Matrix Effect Compensation and Quantitative Accuracy vs. Deuterated Internal Standards

In a systematic head-to-head comparison of deuterated (2H) versus 13C-labeled internal standards for LC-ESI-MS/MS quantitation of urinary biomarkers, the deuterated IS (2MHA-[2H7]) generated urinary analyte concentrations that were on average 59.2% lower than those generated with the 13C6-labeled IS (2MHA-[13C6]) [1]. Spike accuracy assessments further revealed that the deuterated IS produced a significant negative bias of −38.4%, whereas no significant bias was observed for the 13C6-labeled IS [1]. This bias was attributed to differential ion suppression experienced by the deuterated IS during post-column infusion, a phenomenon that the 13C6-labeled IS did not exhibit due to its near-identical chromatographic retention and ionization behavior to the native analyte [1].

LC-MS/MS Matrix Effects Isotope Effects

Chromatographic Co-elution and Retention Time Consistency vs. Deuterated Internal Standards

A critical failure mode for deuterated internal standards is their chromatographic separation from the native analyte, driven by deuterium isotope effects on reversed-phase liquid chromatography retention. This separation leads to the analyte and IS experiencing different solvent compositions during electrospray ionization, which in turn causes differential ion suppression or enhancement and unreliable quantitation [1]. In the class-level study by Bowman et al. (2022), the deuterated IS (2MHA-[2H7]) was observed to experience differential ion suppression that was not experienced by the 13C6-labeled IS (2MHA-[13C6]), a direct consequence of this chromatographic shift [1]. In contrast, 13C-labeling has a negligible impact on chromatographic behavior, ensuring that 4,6-Dichloro-1,3-dinitrobenzene-13C6 will co-elute precisely with its unlabeled counterpart, thereby providing optimal compensation for matrix effects throughout the entire elution window.

Chromatography Isotope Effects LC-MS

Isomeric Differentiation from 1,5-Dichloro-2,4-dinitrobenzene-13C6

While the positional isomer 1,5-Dichloro-2,4-dinitrobenzene-13C6 (also CAS 335081-12-4) shares the same molecular formula and nominal mass (242.95 g/mol) , it represents a chemically distinct entity with a different substitution pattern (1,5-dichloro-2,4-dinitro vs. 4,6-dichloro-1,3-dinitro). This difference can lead to variations in chromatographic retention, mass spectral fragmentation, and ionization efficiency [1]. For accurate quantification of 4,6-dichloro-1,3-dinitrobenzene in a sample, the 4,6-isomer 13C6-labeled IS must be used. Use of the 1,5-isomer as an IS would introduce an unknown bias due to these differences and would invalidate the fundamental principle of stable isotope dilution, which requires the IS to be chemically and physically identical to the analyte except for isotopic substitution [1].

Isomer Internal Standard Regioisomer

Primary Application Scenarios for 4,6-Dichloro-1,3-dinitrobenzene-13C6 Supported by Quantitative Evidence


Regulated Bioanalysis and Clinical Pharmacology Studies Requiring High-Throughput, High-Accuracy LC-MS/MS Quantitation

4,6-Dichloro-1,3-dinitrobenzene-13C6 is the preferred internal standard for the quantitative analysis of 4,6-dichloro-1,3-dinitrobenzene in biological fluids (e.g., plasma, urine) to support pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies. The evidence demonstrates that its high isotopic purity (99 atom % 13C) minimizes cross-talk, while its 13C6-labeling ensures chromatographic co-elution and robust matrix effect compensation, a significant advantage over deuterated ISs which can exhibit up to −38.4% bias [1]. This performance directly addresses the FDA and EMA bioanalytical method validation guidelines, which require that internal standards effectively correct for matrix effects and that methods achieve accuracy within ±15-20%.

Environmental Monitoring and Trace Analysis of Chlorinated Nitroaromatics in Complex Matrices

For the detection and quantification of 4,6-dichloro-1,3-dinitrobenzene as a potential contaminant or degradation product in soil, sediment, or water samples, 4,6-Dichloro-1,3-dinitrobenzene-13C6 is an essential component of the analytical workflow. The high mass shift (+6.05 Da) provides unequivocal identification of the analyte, while the superior matrix effect compensation demonstrated for 13C6-labeled ISs [1] is critical for achieving the low detection limits required in environmental trace analysis, where matrix components can severely suppress ionization in LC-ESI-MS/MS.

Method Development and Validation for Chemical Process Impurity Profiling

In the pharmaceutical and fine chemical industries, accurate quantitation of trace-level impurities like 4,6-dichloro-1,3-dinitrobenzene is mandatory. Using the 13C6-labeled analog as an internal standard allows for precise and accurate determination of this specific impurity in active pharmaceutical ingredients (APIs) or intermediates. The quantitative evidence that 13C6-labeled ISs avoid the chromatographic shift and differential matrix effects seen with deuterated ISs [1] ensures that the developed method will be robust, reliable, and defensible during regulatory review.

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